molecular formula C23H18N6O B2523085 7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923201-91-6

7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

Cat. No.: B2523085
CAS No.: 923201-91-6
M. Wt: 394.438
InChI Key: YZYBBNLLDYIWLR-UHFFFAOYSA-N
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Description

7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a novel, complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. Its sophisticated molecular architecture, featuring a fused chromeno-tetrazolo-pyrimidine core substituted with a pyridinyl and meta-tolyl group, makes it a compelling scaffold for investigating new biological pathways. This structural motif is common in the development of small-molecule inhibitors targeting key enzymatic processes. Researchers can utilize this compound as a key intermediate in multicomponent reactions to efficiently construct diverse chemical libraries for high-throughput screening. It is a valuable tool for probing structure-activity relationships (SAR), particularly in the study of kinase and phosphoinositide 3-kinase (PI3K) inhibition, which is relevant for immune disorders and oncology research. The presence of the tetrazole ring, a bioisostere for carboxylic acids, can be exploited to optimize the pharmacokinetic properties of lead candidates. This compound is For Research Use Only and is intended solely for laboratory investigation.

Properties

IUPAC Name

9-(3-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O/c1-14-6-4-7-15(12-14)22-19-20(17-9-2-3-10-18(17)30-22)25-23-26-27-28-29(23)21(19)16-8-5-11-24-13-16/h2-13,21-22H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYBBNLLDYIWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a member of the tetrazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves a multicomponent reaction (MCR) that integrates various precursors such as aldehydes and tetrazole derivatives. The use of triethylamine as a catalyst has been reported to enhance yields and facilitate the formation of the desired heterocyclic structure .

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, focusing on its anticancer properties and enzyme inhibition capabilities. The following sections summarize key findings related to its biological activity.

Anticancer Activity

A significant focus of research has been on the compound's cytotoxic effects against different cancer cell lines:

  • Cell Lines Tested : The compound has shown promising results against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) .
  • Cytotoxicity Assays : The MTT assay demonstrated that certain derivatives exhibited potent anticancer activities, particularly those with specific substitutions at the 7-position of the tetrazolo-pyrimidine structure .

Enzyme Inhibition

The compound also exhibits inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit MAO A and B. These enzymes are crucial in the metabolism of neurotransmitters and are implicated in several neurological disorders .
  • Cholinesterase Inhibition : The compound's potential as an inhibitor of acetylcholinesterase (AChE) has also been explored, indicating possible applications in treating Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents at the 6 and 7 positions significantly influence anticancer potency. For instance, compounds with electron-withdrawing groups at these positions generally exhibit enhanced cytotoxicity against selected cancer cell lines .
CompoundSubstituentIC50 (µM)Cancer Cell Line
4b4-Nitrophenyl2.5HCT-116
4hPyrrole3.0MCF-7
4e2-Nitrophenyl5.0MDA-MB-231
4a4-Chlorophenyl1.8A549

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

  • Cytotoxic Evaluation : A recent study evaluated a series of tetrazolo-pyrimidines for their cytotoxic effects against multiple cancer cell lines using the MTT assay. The results indicated that specific substitutions led to significant enhancements in anticancer activity .
  • Enzyme Inhibition Studies : Research on enzyme inhibition highlighted that certain derivatives not only inhibited MAO but also showed selectivity between MAO A and B isoforms. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in aryl substituents:

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
Target Compound Pyridin-3-yl, m-tolyl C₂₃H₁₈N₆O 394.4 Meta-methyl group on phenyl ring
6-(o-tolyl) Analog Pyridin-3-yl, o-tolyl C₂₃H₁₈N₆O 394.4 Ortho-methyl group increases steric hindrance
6-(p-tolyl) Analog Pyridin-3-yl, p-tolyl C₂₃H₁₈N₆O 394.4 Para-methyl group alters electronic effects
6-(4-Methoxyphenyl) Analog Pyridin-3-yl, 4-methoxyphenyl C₂₃H₁₈N₆O₂ 410.4 Methoxy group enhances electron donation
2-Chloro-substituted Analog 2-Cl, m-tolyl C₂₃H₁₇ClN₆O 428.9 Chloro group increases stability and reactivity

Key Observations :

  • Steric Effects : The o-tolyl analog (ortho-methyl) may exhibit reduced reactivity in bulky environments compared to the m-tolyl derivative .
  • Electronic Effects: The p-tolyl analog’s para-methyl group offers weaker electron-donating effects than the m-tolyl’s meta-methyl.

Key Insights :

  • The target compound’s synthesis likely employs catalyst-free MCRs, as described in , avoiding toxic reagents and harsh conditions .

Structural-Activity Relationships (SAR) :

  • Electron-donating groups (e.g., methoxy) may enhance membrane permeability.
  • Chloro substituents () could improve metabolic stability .

Stability and Reactivity

  • Thermal Stability: The chromeno-tetrazolo-pyrimidine core is thermally stable, but substituents like chloro may further enhance decomposition temperatures .
  • Chemical Reactivity : The pyridinyl group’s nitrogen atoms enable coordination with metal ions, suggesting applications in catalysis or materials science .

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